

# Incurred Sample Reanalysis in Lamotrigine Bioequivalence Studies: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lamotrigine-13C<sub>2</sub>,15N<sub>2</sub>,d<sub>3</sub>*

Cat. No.: *B12385324*

[Get Quote](#)

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in bioequivalence studies. Incurred sample reanalysis (ISR) serves as a critical validation step, confirming the accuracy of pharmacokinetic data for drugs like lamotrigine. This guide provides a comparative overview of ISR protocols, data interpretation, and regulatory expectations.

## The Importance of Incurred Sample Reanalysis

Bioanalytical method validation is a cornerstone of drug development, establishing the performance characteristics of an assay. However, the behavior of an analyte in spiked quality control samples may not always reflect its behavior in authentic study samples from dosed subjects. Factors such as protein binding, the presence of metabolites, and matrix effects can influence the accuracy of quantification. ISR addresses this by reanalyzing a subset of subject samples in a separate analytical run to demonstrate the reproducibility of the original results.<sup>[1]</sup> For bioequivalence studies, where precise pharmacokinetic profiling is essential, ISR is a mandatory component required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).<sup>[2][3]</sup>

## Comparative Analysis of ISR in Lamotrigine Bioequivalence Studies

While specific ISR data from lamotrigine bioequivalence studies are not always published in detail, the principles and acceptance criteria are well-established by regulatory guidelines. The

following tables outline the key parameters and a representative dataset for an ISR assessment in a typical lamotrigine bioequivalence study.

**Table 1: Regulatory Guidelines for Incurred Sample Reanalysis**

| Parameter           | U.S. Food and Drug Administration (FDA)                                                                                                                                          | European Medicines Agency (EMA)                                                                                                                              |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Applicability       | All in vivo human bioequivalence studies. <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                | All pivotal bioequivalence trials. <a href="#">[2]</a>                                                                                                       |
| Number of Samples   | Up to 10% of the total number of samples. <a href="#">[1]</a>                                                                                                                    | 10% of the first 1000 samples and 5% of the remaining samples. <a href="#">[4]</a>                                                                           |
| Sample Selection    | Samples around the maximum concentration (Cmax) and in the elimination phase. <a href="#">[1]</a>                                                                                | Not explicitly detailed, but a similar approach is generally followed.                                                                                       |
| Acceptance Criteria | At least two-thirds (67%) of the reanalyzed samples should have results within $\pm 20\%$ of the mean of the original and repeat values for small molecules. <a href="#">[1]</a> | At least two-thirds (67%) of the reanalyzed samples should have results within $\pm 20\%$ of the mean of the original and repeat values. <a href="#">[2]</a> |

**Table 2: Representative Incurred Sample Reanalysis Data for a Lamotrigine Study**

| Sample ID         | Original Concentration (ng/mL) | Reanalysis Concentration (ng/mL) | Mean Concentration (ng/mL) | Percent Difference (%) | Pass/Fail |
|-------------------|--------------------------------|----------------------------------|----------------------------|------------------------|-----------|
| SUBJ-01-T08       | 1520                           | 1480                             | 1500                       | -2.67                  | Pass      |
| SUBJ-03-T12       | 1250                           | 1190                             | 1220                       | -4.92                  | Pass      |
| SUBJ-05-T04       | 2100                           | 2250                             | 2175                       | 6.89                   | Pass      |
| SUBJ-07-T24       | 850                            | 910                              | 880                        | 6.82                   | Pass      |
| SUBJ-09-T08       | 1680                           | 1550                             | 1615                       | -8.05                  | Pass      |
| SUBJ-11-T48       | 420                            | 380                              | 400                        | -10.00                 | Pass      |
| SUBJ-13-T06       | 1890                           | 2100                             | 1995                       | 10.53                  | Pass      |
| SUBJ-15-T72       | 210                            | 250                              | 230                        | 17.39                  | Pass      |
| SUBJ-17-T04       | 2350                           | 2010                             | 2180                       | -15.60                 | Pass      |
| SUBJ-19-T96       | 150                            | 185                              | 167.5                      | 20.90                  | Fail      |
| SUBJ-21-T08       | 1750                           | 1690                             | 1720                       | -3.49                  | Pass      |
| SUBJ-23-T12       | 1310                           | 1250                             | 1280                       | -4.69                  | Pass      |
| Overall Pass Rate | 91.67%                         |                                  |                            |                        |           |

Percent Difference is calculated as:  $((\text{Reanalysis Conc.} - \text{Original Conc.}) / \text{Mean Conc.}) * 100$

## Experimental Protocol for Incurred Sample Reanalysis

The following is a detailed methodology for conducting ISR in a lamotrigine bioequivalence study.

### 1. Sample Selection:

- From the total number of analyzed subject samples, select a subset for reanalysis based on regulatory guidelines (e.g., up to 10%).
- Choose samples that are near the Cmax and in the terminal elimination phase of the pharmacokinetic profile.
- The selection should cover a range of concentrations and subjects.

## 2. Sample Handling:

- Retrieve the selected incurred samples from the long-term storage freezer.
- Allow the samples to thaw to room temperature unassisted.
- Ensure proper sample identification and tracking throughout the process.

## 3. Analytical Run Preparation:

- Prepare a fresh set of calibration standards and quality control (QC) samples.
- The reanalysis should be performed in a separate analytical run from the original analysis.[\[4\]](#)

## 4. Sample Reanalysis:

- Process and analyze the selected incurred samples, along with the fresh calibration standards and QCs, using the same validated bioanalytical method as the original analysis.
- The same analyst and equipment should ideally be used to minimize variability.

## 5. Data Analysis and Acceptance:

- Quantify the lamotrigine concentration in the reanalyzed samples.
- For each reanalyzed sample, calculate the percent difference between the original and the reanalyzed concentration relative to their mean.
- The formula for percent difference is:  $((\text{Reanalysis Value} - \text{Original Value}) / \text{Mean Value}) * 100$ .

- Determine the number of samples that meet the acceptance criterion ( $\pm 20\%$  difference).
- Calculate the overall percentage of passing samples. The ISR is considered successful if at least 67% of the reanalyzed samples meet the acceptance criteria.[\[1\]](#)

#### 6. Investigation of ISR Failure:

- If the ISR fails to meet the acceptance criteria, a thorough investigation is required.
- Potential causes for failure could include issues with analyte stability, metabolite interference, or method variability.
- The investigation may lead to method re-validation and reanalysis of study samples.

## Visualizing the ISR Workflow

The following diagram illustrates the logical flow of the incurred sample reanalysis process.



[Click to download full resolution via product page](#)

### Incurred Sample Reanalysis (ISR) Workflow

In conclusion, Incurred Sample Reanalysis is a non-negotiable component of modern bioequivalence studies for lamotrigine and other pharmaceuticals. Adherence to regulatory guidelines and a robust experimental protocol are essential for ensuring the integrity and reliability of the bioanalytical data, ultimately supporting the successful development of generic drug products.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. fda.gov [fda.gov]
- 4. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Incurred Sample Reanalysis in Lamotrigine Bioequivalence Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12385324#incurred-sample-reanalysis-for-lamotrigine-bioequivalence-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)